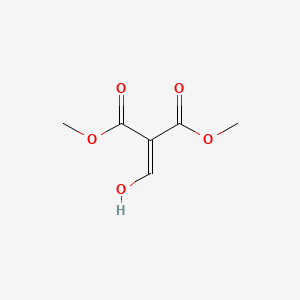

Dimethyl (hydroxymethylene)malonate

Description

Dimethyl (hydroxymethylene)malonate (CAS 27931-91-5) is a derivative of dimethyl malonate, with the molecular formula C₆H₈O₅ and a hydroxymethylene (-CH(OH)-) group replacing one hydrogen atom on the central methylene carbon . This structural modification introduces unique electronic and steric properties, distinguishing it from other malonate esters. The compound is synthesized via formylation or condensation reactions, as seen in analogous systems (e.g., ethoxymethylene derivatives formed via orthoformate reactions with CH₂-acidic compounds) . Its active methylene group enables diverse reactivity, including alkylation, halogenation, and participation in cycloadditions or Knoevenagel condensations .

Properties

CAS No. |

27931-91-5 |

|---|---|

Molecular Formula |

C6H8O5 |

Molecular Weight |

160.12 g/mol |

IUPAC Name |

dimethyl 2-(hydroxymethylidene)propanedioate |

InChI |

InChI=1S/C6H8O5/c1-10-5(8)4(3-7)6(9)11-2/h3,7H,1-2H3 |

InChI Key |

JMHZOSZGGDSKNP-UHFFFAOYSA-N |

SMILES |

COC(=O)C(=CO)C(=O)OC |

Canonical SMILES |

COC(=O)C(=CO)C(=O)OC |

Other CAS No. |

27931-91-5 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Electronic Differences

The hydroxymethylene group imparts distinct electronic effects compared to substituents in related compounds:

| Compound | Substituent | Molecular Formula | Key Structural Feature |

|---|---|---|---|

| Dimethyl malonate | None | C₅H₈O₄ | Central CH₂ group |

| Dimethyl (hydroxymethylene)malonate | -CH(OH)- | C₆H₈O₅ | Hydroxymethylene group conjugated to esters |

| Diethyl [(dimethylamino)methylene]malonate | -C(NMe₂)=CH- | C₉H₁₅NO₄ | Dimethylaminomethylene group |

| Meldrum’s acid | Cyclic ketal | C₆H₈O₄ | Rigid bicyclic structure |

| Diethyl malonate | Ethyl esters | C₇H₁₂O₄ | Ethyl groups in place of methyl |

The hydroxymethylene group is electron-withdrawing via inductive effects, increasing the acidity of the α-hydrogen compared to dimethyl malonate but less so than cyano or ketone substituents .

Acidity Comparison

Acidity (pKa in DMSO) is critical for reactivity in deprotonation-driven reactions:

| Compound | pKa (DMSO) | Acidity Trend Rationale |

|---|---|---|

| Meldrum’s acid | 7.3 | Cyclic structure stabilizes enolate via ring strain relief |

| This compound | ~12–14* | Hydroxymethylene withdraws electrons, stabilizing conjugate base |

| Dimethyl malonate | 15.9 | No electron-withdrawing groups on methylene |

| Diethyl malonate | ~16 | Similar to dimethyl malonate; larger esters slightly reduce acidity |

*Estimated based on substituent effects. The hydroxymethylene group enhances acidity relative to dimethyl malonate but is less effective than Meldrum’s cyclic ketal .

Reactivity in Key Reactions

Knoevenagel Condensation

Reactivity correlates with methylene acidity and electron density:

- Malononitrile (pKa ~11): Highest reactivity due to strong electron-withdrawing cyano groups .

- Ethyl cyanoacetate (pKa ~12.5): Moderate reactivity.

- This compound: Intermediate reactivity (estimated pKa ~12–14), outperforming dimethyl malonate (pKa 15.9) but less reactive than cyano derivatives .

- Dimethyl/diethyl malonate : Lowest reactivity due to weak acidity .

Bingel Reaction with C₆₀

Malonates react with C₆₀ under high-speed vibration milling (HSVM) to form methanofullerenes. Dimethyl and diethyl malonate yield cyclopropanated adducts . The hydroxymethylene group may alter reaction pathways (e.g., via hydrogen bonding or tautomerism), though direct evidence is lacking.

Physical and Solubility Properties

- Steric Effects : Bulkier substituents (e.g., diethyl esters) slow reaction kinetics compared to dimethyl analogs .

Preparation Methods

Base-Catalyzed Hydroxymethylation of Dimethyl Malonate

One common preparation method involves the reaction of dimethyl malonate with formaldehyde in the presence of a base catalyst such as triethylamine or calcium hydroxide. The process is generally carried out in an inert atmosphere (e.g., nitrogen) to prevent side reactions.

- Reaction Setup: Dimethyl malonate is dissolved in an aprotic solvent such as tetrahydrofuran (THF).

- Addition of Formaldehyde: Formaldehyde sources include formalin, paraformaldehyde, or trioxane, with formalin being preferred for industrial applications.

- Catalyst Addition: A base catalyst like triethylamine or calcium hydroxide is added dropwise.

- Reaction Conditions: The mixture is stirred at ambient temperature or slightly elevated temperatures (up to about 60–90 °C) for 2–10 hours to ensure complete hydroxymethylation.

This method yields dimethyl (hydroxymethylene)malonate with high purity and good yield. The reaction can be scaled up industrially using continuous flow reactors to maintain consistent reaction parameters and optimize production efficiency.

Continuous Process Without Solvent

A patented method describes a solvent-free continuous process where dimethyl malonate reacts with formaldehyde (formalin) at atmospheric pressure using a basic catalyst such as calcium hydroxide. The reaction proceeds without added solvent, improving process efficiency and reducing waste.

- Catalyst: Calcium hydroxide or zeolite-based catalysts (aluminosilicate or metal zeolites) are used.

- Temperature Control: Catalyst columns are maintained at wall temperatures between 180 °C and 250 °C, often optimized around 210 °C.

- Purification: The crude product undergoes cation exchange and wiped-film evaporation to remove volatile impurities and residual water.

- Yield and Purity: Yields of up to 89–90% with purity around 99% have been reported.

Industrial Scale Preparation and Optimization

Industrial synthesis focuses on maximizing yield, purity, and environmental compliance. Key features include:

- Use of Continuous Flow Reactors: To maintain steady reaction conditions and improve scalability.

- Catalyst Selection: Both acidic and basic catalysts are employed. Mineral acids like sulfuric acid or solid acids such as silica gel sulfonic acid and strong-acid ion exchange resins are options.

- Reaction Parameters: Esterification temperatures are controlled between 60–90 °C with reaction times from 2 to 10 hours.

- Separation and Purification: After the reaction, phase separation using organic solvents and water is performed. Organic phases are rectified to recover solvents and isolate the product.

- Waste Minimization: Processes are designed to reduce by-products and environmental impact, including recycling of hydrochloric acid and minimizing solid waste.

Comparative Table of Preparation Methods

| Preparation Method | Catalyst Type | Reaction Medium | Temperature Range (°C) | Reaction Time (hours) | Purification Steps | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|---|---|

| Base-catalyzed hydroxymethylation | Triethylamine, Ca(OH)2 | THF or solvent-free | Ambient to 90 | 2–10 | Cation exchange, evaporation | ~85–90 | ~99 | Suitable for batch and continuous flow |

| Solvent-free continuous process | Calcium hydroxide, zeolites | None (solvent-free) | 180–250 (catalyst bed) | Continuous flow | Wiped-film evaporation, filtration | 89–90 | 99 | Industrial scale, low waste |

| Acid-catalyzed esterification (step) | Sulfuric acid, solid acids | Methanol or methyl alcohol | 60–90 | 2–10 | Phase separation, solvent recovery | N/A | N/A | Often combined with hydrolysis steps |

Detailed Research Findings and Notes

- Catalyst Efficiency: Basic catalysts such as calcium hydroxide provide high selectivity and yield in hydroxymethylation reactions. Acid catalysts are mainly used in esterification steps following hydrolysis in related malonate preparations.

- Formaldehyde Source: Formalin is preferred industrially due to availability and ease of handling. Purity of formaldehyde affects product quality; methanol- and water-free formaldehyde sources improve reaction outcomes.

- Process Integration: Some patents describe integrated processes combining cyanogenation, acidification, hydrolysis, and esterification to produce malonate derivatives, but for this compound specifically, direct hydroxymethylation of dimethyl malonate is the main route.

- Environmental Considerations: Modern methods emphasize minimizing waste streams and recovering reagents such as hydrochloric acid and solvents to reduce environmental impact.

Q & A

Q. What are the established synthetic routes for dimethyl (hydroxymethylene)malonate, and how do reaction conditions influence yield?

this compound is synthesized via condensation reactions, often using malonate derivatives and carbonyl-containing reagents. For example, diethyl 2-(aminomethylene)malonate can react with phenyl isocyanate in 1,2-dichloroethane under reflux with a base like N,N-diisopropylethylamine (DIEA), yielding intermediates at ~50% efficiency . Key factors include:

Q. How can spectroscopic methods (NMR, MS) differentiate this compound from structural analogs?

- <sup>1</sup>H NMR : The hydroxymethylene proton (CH=O) appears as a singlet at δ ~8.0–8.5 ppm, distinct from ester methyl groups (δ ~3.7–3.9 ppm).

- <sup>13</sup>C NMR : The carbonyl carbons (C=O) resonate at δ ~165–170 ppm, while the hydroxymethylene carbon appears at δ ~95–100 ppm .

- Mass Spectrometry (MS) : Molecular ion peaks at m/z 160.12 (C6H8O5) confirm the molecular formula, with fragmentation patterns revealing ester cleavage .

Q. What thermodynamic parameters characterize interactions between this compound and aromatic solvents?

Studies on dimethyl malonate analogs with xylenes reveal:

- Excess molar volume (V<sup>E</sup>) : Negative values indicate strong intermolecular interactions (e.g., induced dipole-dipole effects) .

- Adiabatic compressibility deviations (Δβad) : Positive deviations suggest reduced molecular packing in mixtures .

| Parameter | o-Xylene | m-Xylene | p-Xylene |

|---|---|---|---|

| V<sup>E</sup> (cm³/mol) | -0.45 | -0.38 | -0.42 |

| Δβad (10⁻¹⁰ m²/N) | +1.2 | +0.9 | +1.1 |

Advanced Research Questions

Q. How does catalytic hydrogenation of this compound proceed, and what catalysts optimize selectivity for 3-hydroxypropanoate derivatives?

Homogeneous catalysts like Ru complexes selectively reduce the α,β-unsaturated ester moiety. Key variables include:

- Catalyst loading : 0.5–1 mol% Ru achieves >90% conversion in 6–12 hours .

- Solvent effects : Polar solvents (e.g., methanol) stabilize intermediates, reducing side reactions.

- Pressure : H2 pressures of 30–50 bar favor hydrogenation over decarbonylation .

Q. What mechanisms explain this compound’s neuroprotective effects in ischemia-reperfusion injury?

In vivo studies show dimethyl malonate reduces mitochondrial ROS by inhibiting succinate accumulation during ischemia. Experimental protocols include:

- Dosage : 50 mg/kg administered intravenously pre-reperfusion.

- Outcome metrics : Infarct volume reduction by 40% (p < 0.01) and improved neurological scores (p < 0.05) .

Q. How can contradictions in genotoxicity data for dimethyl malonate analogs be resolved using QSAR and structural analysis?

The U.S. EPA’s hazard assessment identified low mutagenic/carcinogenic risk via:

- QSAR modeling : VEGA models predict low carcinogenicity (reliability score >70%) .

- Structural alerts : Absence of DNA-reactive groups (e.g., epoxides, aromatic amines) in parent/metabolites .

- Experimental validation : Negative Ames tests and in vitro micronucleus assays .

Methodological Guidance

Q. Designing experiments to probe inductive effects in this compound-xylene systems

- Control variables : Use pure isomers (o-, m-, p-xylene) to isolate steric/electronic effects.

- Techniques : Measure ultrasonic velocities and density to calculate excess parameters .

- Data interpretation : Correlate V<sup>E</sup> with substituent position to map inductive vs. resonance contributions .

Q. Optimizing chromatographic separation of dimethyl malonate from diethyl analogs in complex mixtures

- GC/MS conditions : Use a DB-5MS column (30 m × 0.25 mm) with He carrier gas (1.2 mL/min).

- Detection : Selected ion monitoring (SIM) at m/z 132 (dimethyl) and 160 (diethyl) .

- Internal standards : Synthesize deuterated analogs (e.g., d2-dimethyl malonate) for quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.